Hydrogen-Bond Donor Count and Physicochemical Differentiation vs. 7-Acetonyl-8-bromotheophylline
The target compound possesses one hydrogen-bond donor (N1–H), whereas its closest structural isomer 7-acetonyl-8-bromotheophylline (CAS 19977-31-2) has zero HBDs due to N1-methylation. This difference is reflected in the calculated LogP values: 0.34 for the target compound versus an expected value ≥0.8 for the N1,N3-dimethyl analog, alongside a PSA of 89.75 Ų for the target compound that is higher than the dimethylated congener's predicted PSA (~72–75 Ų) [1]. These parameters directly affect aqueous solubility, membrane permeability, and hydrogen-bond-mediated target recognition [2].
| Evidence Dimension | Hydrogen-bond donor count and computed LogP / PSA |
|---|---|
| Target Compound Data | HBD = 1, LogP = 0.34, PSA = 89.75 Ų (computed) |
| Comparator Or Baseline | 7-Acetonyl-8-bromotheophylline (CAS 19977-31-2): HBD = 0, LogP estimated ≥0.8, PSA estimated ≈72–75 Ų |
| Quantified Difference | ΔHBD = 1; ΔLogP ≈ −0.5 to −0.8; ΔPSA ≈ +15–18 Ų |
| Conditions | Computed physicochemical descriptors; experimental LogP/logD data not available from primary literature for these specific compounds |
Why This Matters
A single hydrogen-bond donor difference and ≥0.5 LogP unit shift can substantially alter solubility, permeability, and target-binding thermodynamics, making the target compound a mechanistically distinct entity for biological screening and lead-optimization programs.
- [1] yybyy.com Chemical Platform. 3-Methyl-7-(1-methyl-2-oxo-1-propyl)-8-bromoxanthine (target compound, CAS 101072-03-1). LogP = 0.3358, PSA = 89.75; comparison with 7-acetonyl-8-bromotheophylline (CAS 19977-31-2, N1,N3-dimethyl). View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. Establishes the role of HBD count and LogP in drug-likeness. View Source
